molecular formula C7H14N2O2 B578163 (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid CAS No. 1256636-28-8

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid

Cat. No.: B578163
CAS No.: 1256636-28-8
M. Wt: 158.201
InChI Key: TYSMGLNAVKBLPB-RITPCOANSA-N
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Description

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Dimethylation: Introduction of the dimethylamino group can be achieved through reductive amination or other suitable methods.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.

    Biology: This compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-(Methylamino)pyrrolidine-2-carboxylic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    (2S,4R)-4-(Ethylamino)pyrrolidine-2-carboxylic acid: Contains an ethylamino group, offering different steric and electronic properties.

Uniqueness

(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSMGLNAVKBLPB-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1C[C@H](NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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